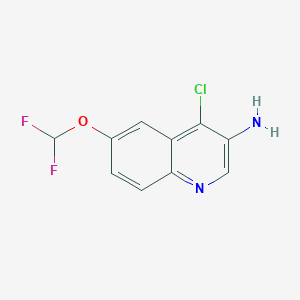

4-Chloro-6-(difluoromethoxy)quinolin-3-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-chloro-6-(difluoromethoxy)quinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClF2N2O/c11-9-6-3-5(16-10(12)13)1-2-8(6)15-4-7(9)14/h1-4,10H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJJUQJFUMTVIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClF2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials and Intermediate Preparation

A common approach starts from 4-hydroxyquinoline derivatives, which are functionalized to introduce the difluoromethoxy group and then chlorinated at position 4.

- Difluoromethoxy introduction : This group can be introduced by nucleophilic substitution of a hydroxy group with difluoromethylating agents under controlled conditions.

- Chlorination : The 4-hydroxy group is replaced with chlorine using chlorinating agents such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3), often under heating (60–120 °C) for several hours (1–15 h) to obtain 4-chloroquinoline derivatives.

Representative Synthetic Route (Adapted from Related Quinoline Syntheses)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Nitration | 3,4-Dimethoxyacetophenone + HNO3 | 2-Nitro-4,5-dimethoxyacetophenone |

| 2 | Condensation | N,N-Dimethylformamide dimethyl acetal | Formation of nitrophenyl propenone |

| 3 | Reductive ring closure | Catalytic hydrogenation | 4-Hydroxy-6,7-dimethoxyquinoline |

| 4 | Chlorination | Phosphorus trichloride, heat (60–120 °C) | 4-Chloro-6,7-dimethoxyquinoline |

| 5 | Difluoromethoxy substitution | Nucleophilic substitution with difluoromethyl source | Introduction of difluoromethoxy group at position 6 |

| 6 | Amination | Amination at position 3 | This compound |

Note: The above route is adapted from closely related quinoline syntheses such as 4-chloro-6,7-dimethoxyquinoline, as direct literature on this compound is limited but structurally analogous methods apply.

Reaction Conditions and Optimization

- Chlorination step : Typically performed with phosphorus trichloride at temperatures ranging from 60 to 120 °C for 1 to 15 hours, yielding high conversion rates with simple post-reaction work-up.

- Difluoromethoxy substitution : Requires careful control to avoid side reactions; often conducted in polar aprotic solvents with difluoromethylating agents under mild heating.

- Amination : Introduction of the amino group at position 3 can be achieved via nucleophilic aromatic substitution or reduction of nitro intermediates, depending on the precursor used.

Analytical Data and Purification

Purification of intermediates and the final compound is generally achieved by chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) under acidic or basic conditions.

Typical analytical methods include:

| Technique | Purpose | Conditions/Details |

|---|---|---|

| 1H NMR | Structural confirmation | Recorded in solvents like d6-DMSO or CDCl3, chemical shifts reported in ppm |

| LC-MS / HRMS | Molecular weight and purity | Electrospray ionization (ESI), positive or negative mode |

| HPLC | Purity and separation | C18 columns, gradients of formic acid in water/acetonitrile |

| Melting Point | Compound identification | Standard melting point apparatus |

For example, a related quinoline amine derivative showed purity >95% by HPLC and accurate mass matching by HRMS, confirming successful synthesis.

Summary Table of Key Preparation Steps

| Step No. | Intermediate/Product | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | 2-Nitro-4,5-dimethoxyacetophenone | HNO3 nitration | High yield, mild conditions |

| 2 | 1-(4,5-Dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one | Condensation with DMF dimethyl acetal | Efficient condensation |

| 3 | 4-Hydroxy-6,7-dimethoxyquinoline | Catalytic hydrogenation | Clean reductive ring closure |

| 4 | 4-Chloro-6,7-dimethoxyquinoline | PCl3 chlorination, 60–120 °C | High yield, simple work-up |

| 5 | 4-Chloro-6-(difluoromethoxy)quinoline | Difluoromethylation | Requires careful reagent selection |

| 6 | This compound | Amination | Final product, purified by preparative HPLC |

Research Findings and Challenges

- The introduction of the difluoromethoxy group is a critical step that influences the compound’s pharmacological profile and requires specialized reagents and conditions.

- Chlorination at position 4 is well-documented and provides a reliable handle for further functionalization.

- Amination at position 3 can be achieved via nucleophilic substitution or reduction strategies, depending on precursor availability.

- Scale-up feasibility is supported by moderate reaction temperatures and straightforward purification methods, making the synthesis suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-(difluoromethoxy)quinolin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced quinoline derivatives.

Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Substitution: Azido-quinoline or tert-butyl-substituted quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-(difluoromethoxy)quinolin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Industry: Utilized in the development of agrochemicals and materials with enhanced properties.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-(difluoromethoxy)quinolin-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit DNA gyrase or topoisomerase, leading to the disruption of DNA replication in microbial cells . The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

Key structural analogues and their distinguishing features are summarized below:

Notes:

- Electronic Effects : The difluoromethoxy group (-OCF₂H) in the target compound offers moderate electron-withdrawing effects compared to trifluoromethoxy (-OCF₃), which may influence reactivity in further functionalization .

- Synthetic Accessibility: Compounds like 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine are synthesized via one-step protocols with Hünig's base, achieving high yields (83%), suggesting scalable routes for analogues .

- Biological Relevance: Quinazoline derivatives (e.g., from ) often target kinase domains, whereas quinoline-based compounds (e.g., ) may prioritize solubility and blood-brain barrier penetration .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: Trifluoromethoxy-substituted quinolines (e.g., 4-Chloro-6-(trifluoromethoxy)quinolin-3-amine) exhibit higher logP values compared to difluoromethoxy variants due to increased fluorine content, impacting membrane permeability .

- Metabolic Stability : Fluorinated alkoxy groups (e.g., -OCF₂H, -OCF₃) reduce oxidative metabolism, extending half-life in vivo compared to methoxy or hydroxy analogues .

Biologische Aktivität

4-Chloro-6-(difluoromethoxy)quinolin-3-amine is a derivative of quinoline, a compound class known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a quinoline core with specific substitutions that enhance its biological activity. The presence of chlorine and difluoromethoxy groups contributes to its unique chemical properties, influencing its interaction with biological targets.

This compound primarily exhibits its biological activity through the following mechanisms:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, modulating their activity. This is particularly relevant in the context of anti-cancer and anti-infective properties.

- Receptor Interaction : It may also interact with specific receptors, affecting cellular signaling pathways and leading to altered cellular responses.

Anticancer Activity

Numerous studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer and melanoma.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MDA-MB 468 | 5.2 | |

| 4-Aminoquinoline Derivative | MCF7 | 3.8 | |

| Chloroquine Analog | MDA-MB 468 | 10.0 |

The compound demonstrated notable efficacy against the MDA-MB 468 breast cancer cell line, outperforming traditional agents like chloroquine and amodiaquine in certain assays .

Antimalarial Activity

Quinoline derivatives are well-documented for their antimalarial properties. The interaction with hematin is crucial for their mechanism of action:

In studies, the association constant for 4-aminoquinoline derivatives with hematin ranged from 4.23 to 6.37, indicating strong binding affinity which correlates with antiplasmodial activity .

Case Studies and Research Findings

- Cytotoxicity Studies : A study demonstrated that various quinoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB468), highlighting the potential of these compounds in cancer therapy .

- Antimalarial Efficacy : Research on related compounds has shown that modifications at specific positions on the quinoline ring can enhance antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that certain substituents on the quinoline ring significantly impact biological activity, emphasizing the importance of chemical modifications in drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.